5-bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Description
5-Bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one (CAS: 258264-63-0, molecular formula: C₁₆H₁₁BrN₂O₅) is a brominated indole derivative featuring a 3-nitrophenyl ketone substituent at the C3 position. The presence of electron-withdrawing groups (e.g., nitro, bromo) and a hydroxy group at C3 creates a unique electronic environment, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O5/c17-10-4-5-13-12(7-10)16(22,15(21)18-13)8-14(20)9-2-1-3-11(6-9)19(23)24/h1-7,22H,8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXHRRJHPBWPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139704 | |
| Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258264-63-0 | |
| Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=258264-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the functionalization steps. The specific methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or quinones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: Indole derivatives, including this compound, have shown potential in various biological activities such as antiviral, anticancer, and antimicrobial properties. They are being investigated for their ability to interact with biological targets and pathways, making them promising candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its functional groups allow for versatile applications in material science and chemical engineering .
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, inhibiting or modulating their function. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitrophenyl group (target compound) introduces strong electron-withdrawing effects compared to methoxy (electron-donating, ) or phenyl (neutral, ).
- Steric Effects : Bulkier substituents like 4-isopropylphenyl () increase steric hindrance, which may reduce solubility but improve metabolic stability.
Modifications at the N1 Position
Alkylation or substitution at the N1 position impacts pharmacokinetics and target selectivity:
Biological Activity
5-Bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 5-bromo-3-hydroxy-1-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Molecular Formula : C17H13BrN2O5
- Molecular Weight : 405.20 g/mol
Biological Activity Overview
The biological activity of the compound has been investigated primarily in the context of its anticancer properties. The following sections summarize key findings from various studies.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (human epidermoid carcinoma) | < 10 | Induction of apoptosis via mitochondrial pathway |
| Jurkat (human T-cell leukemia) | < 15 | Inhibition of Bcl-2 protein leading to cell death |
| HT29 (human colorectal carcinoma) | < 20 | Cell cycle arrest at G1 phase |
Studies have shown that the compound interacts with critical proteins involved in apoptosis and cell cycle regulation, indicating its potential as a therapeutic agent for cancer treatment.
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, it has been noted to downregulate Bcl-2 and upregulate Bax, leading to mitochondrial membrane permeabilization and subsequent cell death.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in various cell lines, which is crucial for preventing the proliferation of cancerous cells.
- Nitric Oxide Production : The nitro group present in the compound may contribute to increased nitric oxide production within cells, which has been associated with enhanced apoptotic signaling pathways.
Study 1: Cytotoxicity Against A431 Cells
In a study published in Journal of Medicinal Chemistry, the compound was tested against A431 cells. Results indicated an IC50 value lower than 10 µM, demonstrating potent cytotoxic effects. The study highlighted that the compound's mechanism involved mitochondrial disruption and activation of caspase pathways .
Study 2: In Vivo Efficacy
An animal model study assessed the efficacy of the compound in inhibiting tumor growth. Mice treated with doses corresponding to the IC50 values observed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
